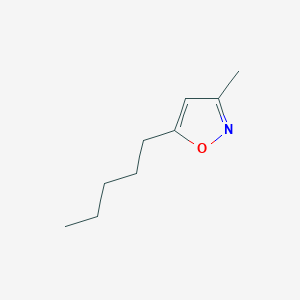

3-Methyl-5-pentylisoxazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H15NO |

|---|---|

Molecular Weight |

153.22 g/mol |

IUPAC Name |

3-methyl-5-pentyl-1,2-oxazole |

InChI |

InChI=1S/C9H15NO/c1-3-4-5-6-9-7-8(2)10-11-9/h7H,3-6H2,1-2H3 |

InChI Key |

ROPFJXUTDQBVMF-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCC1=CC(=NO1)C |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methyl 5 Pentylisoxazole and Analogues

Foundational Synthetic Routes to Isoxazole (B147169) Derivatives

The synthesis of isoxazole derivatives, including 3-methyl-5-pentylisoxazole, is predominantly achieved through two main strategies: the 1,3-dipolar cycloaddition of nitrile oxides with alkynes or alkenes, and the condensation reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds or their equivalents. core.ac.uk Both methodologies are robust and have been extensively developed to allow for the creation of a wide array of substituted isoxazoles. core.ac.uknih.gov A third, less common but valuable approach involves rearrangement-based strategies, often starting from specifically functionalized oximes. organic-chemistry.orgnih.gov

1,3-Dipolar Cycloaddition of Nitrile Oxides with Alkynes

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne (the dipolarophile) is a powerful and direct method for constructing the isoxazole ring. nih.gov This reaction is highly efficient and atom-economical. rhhz.net Nitrile oxides are typically generated in situ from precursors like aldoximes (via oxidation with agents such as N-chlorosuccinimide (NCS) or chloramine-T) or from primary nitroalkanes. core.ac.ukmdpi.com The reaction can be performed under thermal conditions or catalyzed by various agents to improve rate and selectivity. nih.govrsc.org

To synthesize the target compound, this compound, this method would involve the reaction of acetonitrile (B52724) oxide with 1-heptyne (B1330384).

A key challenge in the synthesis of asymmetrically substituted isoxazoles like this compound is controlling the regioselectivity of the cycloaddition. The reaction of a nitrile oxide (RCNO) with a terminal alkyne (R'C≡CH) can theoretically produce two regioisomers: the 3,5-disubstituted product and the 3,4-disubstituted product. However, both electronic and steric factors typically favor the formation of the 3,5-disubstituted isomer. mdpi.com

The regioselectivity is often explained by Frontier Molecular Orbital (FMO) theory. mdpi.com For reactions with terminal alkynes, the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile (the alkyne) and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole (the nitrile oxide) is dominant. This interaction favors the arrangement where the larger orbital coefficient on the terminal carbon of the alkyne attacks the carbon atom of the nitrile oxide, leading to the 3,5-disubstituted product. mdpi.com

Numerous protocols have been developed to ensure high regioselectivity. One-pot, three-component procedures starting from an aldehyde, hydroxylamine, and an alkyne have been shown to be highly effective. core.ac.uk For instance, the reaction of an aldehyde with hydroxylamine forms the aldoxime, which is then chlorinated to a hydroximinoyl chloride and dehydrochlorinated in the presence of a base to generate the nitrile oxide. This reactive intermediate is then trapped by the alkyne present in the mixture to yield the 3,5-disubstituted isoxazole. rsc.org

| Nitrile Oxide Precursor (Aldehyde) | Alkyne | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Benzaldehyde | Phenylacetylene | 1. NH₂OH·HCl, NaOH, DES, 50°C; 2. NCS; 3. Alkyne | 3,5-Diphenylisoxazole | 94% | core.ac.uk |

| 4-Chlorobenzaldehyde | Phenylacetylene | 1. NH₂OH·HCl, NaOH, DES, 50°C; 2. NCS; 3. Alkyne | 3-(4-Chlorophenyl)-5-phenylisoxazole | 91% | core.ac.uk |

| Heptanal | Phenylacetylene | 1. NH₂OH·HCl, NaOH, DES, 50°C; 2. NCS; 3. Alkyne | 3-Hexyl-5-phenylisoxazole | 85% | core.ac.uk |

| Benzaldehyde | 1-Heptyne | 1. NH₂OH·HCl, NaOH, DES, 50°C; 2. NCS; 3. Alkyne | 3-Phenyl-5-pentylisoxazole | 83% | core.ac.uk |

The precise mechanism of the 1,3-dipolar cycloaddition has been a subject of extensive study and debate. The two primary proposed pathways are a concerted mechanism and a stepwise mechanism.

Concerted Mechanism: Proposed by Huisgen, this mechanism suggests a single, pericyclic transition state where both new sigma bonds are formed simultaneously, although not necessarily at the same rate (an asynchronous process). scispace.com This model is supported by the high stereospecificity observed in reactions with E/Z-isomeric alkenes, where the stereochemistry of the dipolarophile is retained in the product. rhhz.net For many nitrile oxide cycloadditions, the concerted pathway is the generally accepted mechanism. rhhz.netscispace.com

Stepwise Mechanism: An alternative pathway, proposed by Firestone, involves the formation of a diradical intermediate. rhhz.net While initially less favored, evidence for stepwise mechanisms has grown, particularly when the reactants are substituted with groups that can stabilize a radical or zwitterionic intermediate. rhhz.netcore.ac.uk In some cases, the reaction may proceed through a stepwise pathway where the initial C-C bond formation leads to an intermediate that then cyclizes. core.ac.uk DFT calculations have been used to explore both pathways, with the favored mechanism often depending on the specific substrates and reaction conditions. rhhz.netmdpi.com

Condensation Reactions with Hydroxylamine Derivatives

The condensation of a 1,3-dicarbonyl compound with hydroxylamine is a classic and widely used method for isoxazole synthesis, often referred to as the Claisen isoxazole synthesis. nih.govrsc.org This approach involves the reaction of a molecule containing a three-carbon electrophilic unit with hydroxylamine, which acts as a dinucleophile.

To prepare this compound via this route, the required precursor would be nonane-2,4-dione. The reaction with hydroxylamine would lead to the cyclization and dehydration to form the isoxazole ring.

The reaction of an unsymmetrical 1,3-diketone, such as nonane-2,4-dione, with hydroxylamine can produce a mixture of two regioisomeric isoxazoles. The hydroxylamine's nitrogen atom can attack one of the two carbonyl carbons, while its oxygen atom attacks the other. The outcome is highly dependent on the reaction conditions, particularly the pH. nih.govresearchgate.net

With 1,3-Diketones: Generally, under acidic conditions, the more reactive (less sterically hindered) carbonyl group is attacked first by the nitrogen atom of hydroxylamine. For nonane-2,4-dione, the C2 carbonyl (flanked by a methyl group) is less hindered than the C4 carbonyl (flanked by a pentyl group). Attack of the NH₂ group at C2 would ultimately lead to the desired this compound. Conversely, basic conditions can favor attack at the more electrophilic carbonyl or lead to different intermediates, potentially altering the product ratio. nih.govrasayanjournal.co.in Microwave-assisted synthesis on a solid support like silica (B1680970) gel has been shown to be an efficient method for this transformation. rasayanjournal.co.in

With β-Keto Esters: The reaction of β-keto esters with hydroxylamine can yield either 3-hydroxyisoxazoles (3-isoxazolols) or 5-isoxazolones, depending on the reaction conditions. cdnsciencepub.comacs.org Careful control of pH is crucial; maintaining a pH of around 10 during the reaction followed by quenching with a strong acid favors the formation of the 3-isoxazolol isomer. cdnsciencepub.comtandfonline.com This is because the ester group is typically less reactive than the ketone, guiding the initial attack of the hydroxylamine nitrogen to the keto-carbonyl. researchgate.net

| 1,3-Dicarbonyl Compound | Reagent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|

| 1,3-Diphenyl-1,3-propanedione | NH₂OH·HCl | Silica gel, Microwave (2 min) | 3,5-Diphenylisoxazole | 93% | rasayanjournal.co.in |

| 1-(1,3-Benzodioxol-5-yl)-3-phenyl-1,3-propanedione | NH₂OH·HCl | Pyridine, Reflux (10-34 h) | 3-(1,3-Benzodioxol-5-yl)-5-phenylisoxazole | 55-70% | rasayanjournal.co.in |

| Ethyl acetoacetate | NH₂OH | pH ~10, then quench with conc. HCl | 3-Hydroxy-5-methylisoxazole | Good | cdnsciencepub.com |

| β-Enamino diketone | NH₂OH·HCl | EtOH, rt | Mixture of 4,5-disubstituted isoxazoles | Good | rsc.org |

Rearrangement-Based Synthetic Approaches (e.g., from Oximes)

Alternative synthetic routes to isoxazoles involve the intramolecular cyclization or rearrangement of suitably functionalized oximes. These methods can offer unique access to specific substitution patterns that might be difficult to obtain through more traditional routes.

One prominent example is the cyclization of α,β-acetylenic oximes. organic-chemistry.org These substrates can be prepared from the corresponding α,β-acetylenic ketones and hydroxylamine. In the presence of a catalyst, such as AuCl₃ or CuCl, these oximes undergo intramolecular cyclization to form the isoxazole ring. organic-chemistry.org This method is versatile, allowing for the synthesis of 3-substituted, 5-substituted, or 3,5-disubstituted isoxazoles depending on the substitution of the starting acetylenic oxime. organic-chemistry.org

Another strategy involves the electrophilic cyclization of 2-alkyn-1-one O-methyl oximes. nih.gov These substrates, readily prepared from ynones, cyclize in the presence of an electrophile like iodine monochloride (ICl) to produce highly substituted 4-iodoisoxazoles. The resulting iodinated isoxazoles are valuable intermediates that can be further functionalized via palladium-catalyzed cross-coupling reactions. nih.gov The rearrangement of 3-acylisoxazole oximes themselves under basic conditions can also lead to different heterocyclic systems, such as 1,2,5-oxadiazoles, highlighting the rich chemistry of oxime derivatives in this field. rsc.org

Advanced and Sustainable Synthetic Methodologies

The development of efficient and environmentally conscious synthetic methods is a paramount goal in modern organic chemistry. This section explores several advanced strategies for the synthesis of isoxazole derivatives.

Transition Metal-Catalyzed Syntheses (e.g., Copper(I), Ruthenium(II) Catalysis)

Transition metal catalysis has become an indispensable tool for the construction of heterocyclic compounds, including isoxazoles. mdpi.com Copper(I) and Ruthenium(II) are among the most frequently employed catalysts for these transformations. researchgate.netrsc.org

A common and highly effective method for synthesizing 3,5-disubstituted isoxazoles is the copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes with in situ generated nitrile oxides. nih.govorganic-chemistry.org This "click chemistry" approach is known for its high regioselectivity and mild reaction conditions. rsc.org For instance, the reaction of a terminal alkyne with an aldoxime in the presence of a copper(I) catalyst and an oxidant leads to the formation of the corresponding isoxazole. nih.gov Ruthenium(II) has also been utilized in cycloaddition reactions for the synthesis of isoxazoles. rsc.org Fokin and coworkers developed a ruthenium-catalyzed approach for the synthesis of 3,4-disubstituted isoxazoles. rsc.org Furthermore, a synergistic Ru(II)- and Cu(II)-mediated one-pot synthesis of trisubstituted pyrroles from isoxazoles has been reported, highlighting the versatility of these metals in heterocyclic chemistry. researchgate.netresearchgate.net

| Catalyst | Reactants | Key Features |

| Copper(I) | Terminal alkynes, Nitrile oxides (in situ generated) | High regioselectivity, Mild conditions, "Click chemistry" |

| Ruthenium(II) | Alkynes, Nitrile oxides | Synthesis of 3,4-disubstituted isoxazoles |

| Copper(II) | Isoxazoles, Acrylate esters | Synthesis of trisubstituted pyrroles |

Metal-Free Synthetic Protocols for Isoxazole Scaffolds

While transition metal catalysis offers significant advantages, the development of metal-free synthetic routes is crucial to address concerns about cost, toxicity, and metal contamination in the final products. researchgate.netrsc.org A variety of metal-free methods for isoxazole synthesis have been developed, often relying on 1,3-dipolar cycloaddition reactions. nih.govrsc.org

One prominent metal-free approach involves the reaction of alkynes with nitrile oxides, which can be generated in situ from aldoximes using various reagents. nih.gov For example, the use of a mild base like sodium bicarbonate or triethylamine (B128534) can facilitate the formation of nitrile oxides from N-Boc-masked chloroximes, which then react with alkynes to yield isoxazoles on a multigram scale. rsc.org Additionally, organocatalysts such as L-valine have been shown to promote the three-component cyclo-condensation of alkylacetoacetates, hydroxylamine hydrochloride, and aldehydes to produce isoxazolone derivatives in high yields and short reaction times. ias.ac.in Other metal-free strategies include the use of reagents like Oxone in water, which acts as an efficient oxidizing agent for the synthesis of isoxazoles from aldoximes and alkenes. rsc.org

| Method | Reagents/Catalyst | Key Features |

| 1,3-Dipolar Cycloaddition | Alkynes, Nitrile oxides (from aldoximes) | Avoids metal contamination, High yields |

| Organocatalysis | L-valine | Mild conditions, Rapid reactions, High yields |

| Oxidative Cycloaddition | Oxone | Environmentally benign, Aqueous medium |

Ultrasound-Assisted Synthesis of Isoxazoles

Ultrasound irradiation has emerged as a green and efficient energy source for promoting organic reactions. preprints.org Sonochemistry offers several advantages, including shorter reaction times, higher yields, and milder reaction conditions compared to conventional heating methods. preprints.orgorgchemres.org

Several studies have demonstrated the successful application of ultrasound in the synthesis of isoxazole derivatives. researchgate.netnih.gov For instance, a one-pot, three-step methodology for the synthesis of 3,5-disubstituted isoxazoles has been developed using ultrasound irradiation in an aqueous medium. nih.gov This method utilizes cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) as an oxidant to generate nitrile oxides in situ. nih.gov Another example is the ultrasound-assisted synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones, catalyzed by imidazole (B134444) in water. orgchemres.org This approach highlights the synergistic benefits of ultrasound, a homogeneous catalyst, and an aqueous medium. orgchemres.org The use of ultrasound has also been reported in the synthesis of isoxazolo[5,4-b]pyridines and other complex heterocyclic systems. researchgate.net

| Reaction | Catalyst/Medium | Key Advantages |

| 3,5-Disubstituted Isoxazoles | Cerium (IV) ammonium nitrate (CAN) / Aqueous | One-pot, Green, Highly regioselective |

| 3-Methyl-4-arylmethylene isoxazole-5(4H)-ones | Imidazole / Aqueous | Short reaction times, High yields, Energy conservation |

| Isoxazolones | Lemon juice (natural acid) / Aqueous | Eco-friendly, Rapid, Good to excellent yields |

Aqueous Media and Environmentally Benign Reaction Conditions

The use of water as a solvent in organic synthesis is highly desirable due to its low cost, non-toxicity, and environmental friendliness. mdpi.com Several methodologies for isoxazole synthesis have been developed that utilize aqueous media. mdpi.comd-nb.info

A straightforward and efficient synthesis of 5-arylisoxazole derivatives has been achieved by reacting 3-(dimethylamino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst. mdpi.com This method offers mild reaction conditions, high yields, and a simple work-up procedure. mdpi.com Similarly, 3,4,5-trisubstituted isoxazoles have been synthesized in water via a [3+2]-cycloaddition of nitrile oxides with 1,3-dicarbonyl compounds under mild basic conditions. d-nb.info This reaction is fast, completing within 1-2 hours at room temperature. d-nb.info The use of natural acid catalysts, such as citric acid found in lemon juice, in combination with ultrasound and aqueous media, provides another environmentally benign route to isoxazolone derivatives. arkat-usa.org

| Isoxazole Derivative | Reactants | Conditions |

| 5-Arylisoxazoles | 3-(Dimethylamino)-1-arylprop-2-en-1-ones, Hydroxylamine hydrochloride | Water, 50 °C, No catalyst |

| 3,4,5-Trisubstituted isoxazoles | Nitrile oxides, 1,3-Dicarbonyl compounds | Water/Methanol, DIPEA (base), Room temperature |

| Isoxazolones | Aldehydes, Ethyl acetoacetate, Hydroxylamine | Lemon juice, Water, Ultrasonication |

Stereoselective and Regioselective Control in Isoxazole Synthesis

Achieving stereoselective and regioselective control is a critical aspect of isoxazole synthesis, as the biological activity and material properties of the final compound are highly dependent on its specific isomeric form.

Regioselectivity is often a key challenge in the 1,3-dipolar cycloaddition reaction used to form the isoxazole ring. The orientation of the dipole (nitrile oxide) and the dipolarophile (alkyne or alkene) determines which regioisomer is formed. nih.gov For the synthesis of 3,5-disubstituted isoxazoles, the reaction of a terminal alkyne with a nitrile oxide typically proceeds with high regioselectivity. nih.gov Methodologies have been developed to control the regiochemical outcome by varying reaction conditions and substrate structures, allowing for the selective synthesis of different regioisomeric isoxazoles from the same starting materials. rsc.org For instance, a one-pot process involving bromination of an electron-deficient alkene, in situ generation of a nitrile oxide, and subsequent cycloaddition and elimination provides direct access to 3,5-disubstituted isoxazoles. organic-chemistry.org

Stereoselectivity becomes important when chiral centers are present in the starting materials or are formed during the reaction. Asymmetric catalysis has been employed to synthesize chiral isoxazole derivatives with high enantioselectivity. thieme-connect.com For example, a chiral quinine-catalyzed asymmetric Michael addition followed by cyclization has been used to synthesize complex chiral isoxazole-dispirobisoxindoles with three contiguous stereocenters. thieme-connect.com

Practical Aspects of Synthesis for the this compound Scaffold

The practical synthesis of a specific target molecule like this compound involves the selection of appropriate starting materials and a suitable synthetic strategy from the methodologies described above.

A plausible and practical approach for the synthesis of this compound would be the 1,3-dipolar cycloaddition of 1-heptyne with the nitrile oxide derived from acetaldehyde (B116499) oxime. This reaction is expected to be highly regioselective, yielding the desired this compound. The nitrile oxide can be generated in situ from acetaldehyde oxime using a variety of methods, including oxidation with reagents like sodium hypochlorite (B82951) or N-chlorosuccinimide.

Alternatively, a multicomponent reaction could be employed. For instance, the reaction of pentanal, hydroxylamine, and a suitable three-carbon building block could potentially lead to the formation of the target molecule. The choice of the specific synthetic route would depend on factors such as the availability and cost of starting materials, desired yield and purity, and scalability of the process. For laboratory-scale synthesis, a one-pot cycloaddition reaction would likely be efficient. For larger-scale production, a more streamlined process with easily handled reagents and minimal purification steps would be preferable.

Chemical Reactivity and Transformation Mechanisms of 3 Methyl 5 Pentylisoxazole

Ring-Opening Reactions of the Isoxazole (B147169) Core

The cleavage of the isoxazole ring can be initiated by various means, including nucleophilic attack, heat, or light. These reactions open pathways to a diverse array of functionalized acyclic compounds.

Nucleophile-Induced Ring Cleavage Mechanisms

The isoxazole ring is susceptible to cleavage under reductive conditions, often initiated by nucleophilic species. The weak N-O bond is the primary site of attack, leading to the formation of various difunctionalized compounds. researchgate.net Common methods for the reductive N-O bond cleavage in isoxazolines, a related class of compounds, include hydrogenolysis with Raney nickel and reduction with reagents like LiAlH4, TiCl3, and SmI2. beilstein-journals.org

One notable method involves the use of metal carbonyls. For instance, isoxazoles react with hexacarbonylmolybdenum ([Mo(CO)6]) in the presence of water to produce β-amino enones through the reductive cleavage of the N-O bond. rsc.orgrsc.org A proposed mechanism for this transformation involves the initial N-complexation of the isoxazole to the metal carbonyl, followed by the formation of a (β-oxo vinyl)nitrene intermediate complexed to the metal. This nitrene moiety is then reduced by the central metal in the presence of water to yield the amine group of the final product. rsc.org

Another approach is the ring-opening fluorination of isoxazoles. Treatment with an electrophilic fluorinating agent like Selectfluor®, followed by deprotonation, results in tertiary fluorinated carbonyl compounds. researchgate.netnih.gov The proposed mechanism involves an initial electrophilic fluorination of the isoxazole, followed by a nucleophilic attack of the fluoride (B91410) anion. researchgate.net

Reductive ring opening is also a significant metabolic pathway for some isoxazole-containing drugs. For example, the anticoagulant razaxaban (B1200500) undergoes reductive isoxazole ring opening to form a benzamidine (B55565) metabolite as its primary metabolic clearance pathway in rats and dogs. nih.gov This reaction is catalyzed by NADH-dependent reductases in the liver. nih.gov

Thermal and Photochemical Ring Opening Pathways

The isoxazole ring can be opened under both thermal and photochemical conditions, often leading to reactive intermediates that can be trapped or undergo further rearrangement.

Thermal Ring Opening: Thermally induced ring opening of isoxazoles can lead to the formation of various products depending on the reaction conditions and the substitution pattern of the isoxazole. For instance, Fe(III)-catalyzed ring-opening annulation of isoxazoles under microwave irradiation can produce a nitrene intermediate. acs.org This intermediate can then react with other species in the reaction mixture to form new heterocyclic rings like pyrroles and pyridines. acs.org

Photochemical Ring Opening: Due to the weak N-O bond, the isoxazole ring is prone to cleavage under UV irradiation. wikipedia.org This process, first reported in 1966, typically proceeds via homolysis of the O-N bond. wikipedia.orgnih.gov The initial photoexcitation leads to the formation of a high-energy intermediate, which is often an acyl azirine. nih.govbiorxiv.org This azirine intermediate is highly reactive and can undergo further transformations. wikipedia.orgbiorxiv.org

The photochemical ring-opening of isoxazole is a key step in its use as a photo-cross-linker in chemoproteomic studies. biorxiv.orgnih.gov The light-activated ring opening generates high-energy intermediates like nitrenes and azirines that can form covalent bonds with nearby proteins. biorxiv.org

Computational studies have provided detailed insights into the dynamics of photochemical ring opening. For isoxazole, simulations show that upon photoexcitation to the S1 state, over 80% of the trajectories exhibit ring-opening via O-N bond cleavage within the first 100 femtoseconds. acs.org The reaction proceeds along a barrier-free path on both the ππ* and πσ* excited states. acs.org

Rearrangement Processes Involving Isoxazoles

In addition to ring-opening reactions, isoxazoles undergo a variety of rearrangement reactions, leading to the formation of isomeric heterocyclic structures. These transformations can be induced by base, heat, or light.

Isoxazole-Oxazole Rearrangements: Mechanistic Investigations

The rearrangement of isoxazoles to the isomeric oxazoles is a well-documented transformation that can occur under various conditions.

Base-Mediated Rearrangement: A remarkable base-mediated rearrangement of 3-aryltetrahydrobenzisoxazoles to 2-aryltetrahydrobenzoxazoles has been reported. rsc.orgrsc.org This transformation proceeds under mild conditions with a range of bases, including carbonates and alkoxides. rsc.org A proposed mechanism involves an initial Boulton-Katritzky type rearrangement, followed by a Neber rearrangement to form an azirine intermediate. rsc.org This azirine is in equilibrium with a nitrile ylide, which then undergoes a 6π electrocyclic ring closure to yield the final oxazole (B20620) product. rsc.org

Another example of a base-catalyzed isoxazole-oxazole ring transformation is the conversion of ethyl 5-hydroxy-3-(5-methylisoxazol-4-yl)isoxazole-4-carboxylate into 4-cyano-5-methyloxazol-2-ylacetic acid, which proceeds via a Beckmann rearrangement. rsc.org

Photochemical Rearrangement: The photoisomerization of isoxazoles to oxazoles is a classic photochemical reaction. nih.gov This process is initiated by UV light irradiation, which causes the cleavage of the weak N-O bond to form an acyl azirine intermediate. wikipedia.orgnih.gov This intermediate then rearranges to the more stable oxazole ring. wikipedia.org Computational studies on 3,5-dimethylisoxazole (B1293586) have explored three potential pathways for this photochemical transformation, identifying a direct path as the most favorable. nih.govacs.org

Base-Catalyzed Rearrangements of Isoxazolone Derivatives

Isoxazol-5(2H)-ones, also known as isoxazolones, exhibit distinct reactivity with bases, leading to several possible reaction pathways. uq.edu.au For isoxazolones that are unsubstituted at the C-3 position, reaction with bases or nucleophiles can lead to the sequential formation of a ketenimine, an alpha-lactone, and a ketene, all of which can react with a nucleophile. uq.edu.au

A notable base-promoted rearrangement in a related system is the Boulton-Katritzky rearrangement. For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones undergo a base-promoted Boulton-Katritzky rearrangement to yield 3-hydroxy-2-(2-aryl rsc.orguq.edu.auresearchgate.nettriazol-4-yl)pyridines. beilstein-journals.orgnih.gov This rearrangement has also been observed in the benzo[d]isoxazole series. nih.gov

Photoisomerization Mechanisms and Intermediates

The photoisomerization of isoxazoles has been extensively studied to elucidate the underlying mechanisms and identify key intermediates. The most common outcome of isoxazole photolysis is its rearrangement to an oxazole. nih.gov

The generally accepted mechanism involves the initial homolytic cleavage of the N-O bond upon UV irradiation (typically 200-330 nm). nih.gov This leads to the formation of a key intermediate, an acyl azirine. nih.gov The azirine can then rearrange to form the oxazole.

However, depending on the substitution pattern of the isoxazole, other intermediates and products can be formed. For instance, the photolysis of 3,5-dimethylisoxazole has been shown to produce an acetyl nitrile ylide intermediate, which was captured and characterized in an argon matrix at 15 K. acs.orgresearchgate.net This nitrile ylide is an intermediate in the "ring contraction-ring expansion" mechanism for isoxazole-oxazole photoisomerization. acs.org

In some cases, the photochemical rearrangement can lead to the formation of ketenimines. The photolysis of certain trisubstituted isoxazoles can generate highly reactive ketenimine intermediates, which can be isolated or trapped. nih.gov A proposed mechanism for this transformation also proceeds through an initial N-O bond homolysis to form a biradical, which then forms an azirine species that ultimately rearranges to the ketenimine. nih.gov

Table of Reaction Conditions and Products

| Reaction Type | Substrate Type | Reagents/Conditions | Key Intermediate(s) | Major Product(s) |

|---|---|---|---|---|

| Nucleophile-Induced Ring Cleavage | Isoxazoles | [Mo(CO)6], H2O, heat | (β-oxo vinyl)nitrene | β-amino enones |

| Photochemical Ring Opening | Isoxazoles | UV light | Acyl azirine, Nitrene | Ring-opened products/cross-linked products |

| Base-Mediated Rearrangement | 3-Aryltetrahydrobenzisoxazoles | Base (e.g., Cs2CO3) | Azirine, Nitrile ylide | 2-Aryltetrahydrobenzoxazoles |

| Photoisomerization | 3,5-Disubstituted Isoxazoles | UV light | Acyl azirine, Nitrile ylide | Oxazoles |

| Base-Catalyzed Rearrangement | Isoxazolone Derivatives | Base | Ketenimine, α-Lactone, Ketene | Various acyclic products |

Table of Intermediates in Isoxazole Transformations

| Intermediate | Formation Condition | Subsequent Reaction |

|---|---|---|

| Acyl azirine | Photochemical | Rearrangement to oxazole |

| Nitrile ylide | Photochemical or Base-mediated | Electrocyclic ring closure to oxazole |

| (β-oxo vinyl)nitrene | Metal-carbonyl induced | Reduction to β-amino enone |

| Ketenimine | Photochemical or Base-mediated | Trapping by nucleophiles |

Electrophilic and Nucleophilic Functionalization of the Isoxazole Ring

Direct functionalization of the isoxazole ring is a key strategy for the synthesis of more complex derivatives. However, the inherent reactivity of the ring, particularly its propensity for ring-opening under basic conditions, can present synthetic challenges.

Electrophilic Substitution:

Electrophilic aromatic substitution on the isoxazole ring is generally challenging due to the electron-withdrawing nature of the ring nitrogen, which deactivates the ring towards electrophilic attack. However, functionalization at the C-4 position is possible, particularly with electron-donating groups on the ring. For 3,5-dialkylisoxazoles such as 3-methyl-5-pentylisoxazole, the C-4 position is the most likely site for electrophilic attack, albeit requiring specific conditions.

One of the more common electrophilic substitutions is halogenation. The C-4 halogenation of 3,5-disubstituted isoxazoles can be achieved using N-halosuccinimides (NBS, NCS, NIS) in acetic acid. In some cases, a strong acid catalyst may be required to facilitate the reaction, depending on the electronic nature of the substituents.

| Reaction Type | Reagents and Conditions | Position of Functionalization |

| Halogenation | N-halosuccinimides (NBS, NCS, NIS), acetic acid | C-4 |

Nucleophilic Functionalization:

The isoxazole ring can be susceptible to nucleophilic attack, which can lead to either substitution or ring-opening reactions. The outcome of the reaction is highly dependent on the nature of the nucleophile, the substituents on the isoxazole ring, and the reaction conditions. Ring-opening is a common pathway, especially with strong bases, due to the lability of the N-O bond.

Transition metal-catalyzed cross-coupling reactions and C-H activation are modern synthetic methods that allow for the direct functionalization of the isoxazole ring at the C-3, C-4, and C-5 positions under milder conditions that may avoid ring cleavage. These methods provide a versatile platform for introducing a wide range of functional groups.

| Reaction Type | Method | Position of Functionalization |

| C-H Functionalization | Transition metal catalysis (e.g., Rh(III)) | C-4, C-5 |

| Cross-Coupling | Transition metal catalysis (e.g., Pd(II)) | C-3, C-4, C-5 |

Reactivity and Derivatization of the Pentyl and Methyl Substituents

The alkyl substituents on the isoxazole ring, the methyl group at the 3-position and the pentyl group at the 5-position, also offer opportunities for chemical modification. The reactivity of these groups is influenced by the electronic nature of the isoxazole ring.

Reactivity of the 3-Methyl Group:

The methyl group at the 3-position of the isoxazole ring can undergo a variety of transformations. The protons on the methyl group are weakly acidic and can be removed by a strong base, allowing for condensation reactions with aldehydes and other electrophiles. This reactivity is analogous to that of methyl groups on other heterocyclic systems.

Halogenation of the methyl group, particularly bromination, is also a feasible transformation. For instance, 5-bromomethylisoxazoles can be synthesized, suggesting that similar reactivity can be expected for the 3-methyl group, likely proceeding through a free-radical mechanism initiated by light or a radical initiator.

| Reaction Type | Reagents and Conditions | Product Type |

| Condensation | Strong base, Aldehyde | 3-(alkenyl)isoxazole |

| Halogenation | N-Bromosuccinimide (NBS), Initiator (e.g., AIBN) | 3-(bromomethyl)isoxazole |

Reactivity of the 5-Pentyl Group:

The pentyl group at the 5-position is a saturated alkyl chain and is generally less reactive than the methyl group. Its derivatization typically requires more forcing conditions. Oxidation of the pentyl group can occur, potentially leading to the formation of alcohols, ketones, or carboxylic acids, depending on the oxidant and reaction conditions. However, the isoxazole ring itself can be sensitive to oxidation, so selective functionalization of the pentyl chain requires careful choice of reagents.

Free-radical halogenation of the pentyl group is also a possibility, which would lead to a mixture of halogenated isomers. The position of halogenation would be dictated by the relative stability of the resulting carbon radicals.

| Reaction Type | Reagents and Conditions | Potential Products |

| Oxidation | Strong oxidizing agents (e.g., KMnO4, CrO3) | Alcohols, Ketones, Carboxylic acids |

| Halogenation | Halogen, UV light or radical initiator | Halogenated pentyl chains |

Advanced Spectroscopic and Structural Characterization of 3 Methyl 5 Pentylisoxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of 3-methyl-5-pentylisoxazole in solution. Through ¹H and ¹³C NMR, the chemical environment of each proton and carbon atom can be mapped, while two-dimensional techniques confirm the connectivity between them.

The proton and carbon NMR spectra of this compound are expected to show distinct signals corresponding to the isoxazole (B147169) ring and its methyl and pentyl substituents. The chemical shifts are influenced by the electronic environment, including the electronegativity of the nitrogen and oxygen atoms in the ring and the inductive effects of the alkyl groups.

Based on data from analogous compounds such as 3,5-dimethylisoxazole (B1293586) and 3-methyl-5-phenylisoxazole (B94393), the chemical shifts for this compound can be reliably estimated. rsc.orgchemicalbook.com The C3-methyl protons are anticipated to appear as a singlet around δ 2.2-2.3 ppm. The lone proton on the isoxazole ring (H4) is expected to resonate as a singlet in the region of δ 6.0-6.2 ppm. The pentyl group will display a series of multiplets, with the methylene (B1212753) group adjacent to the ring (α-CH₂) shifted downfield to approximately δ 2.7-2.8 ppm due to the ring's electron-withdrawing nature.

In the ¹³C NMR spectrum, the carbons of the isoxazole ring are highly deshielded. C5, bonded to both the ring oxygen and the pentyl group, is expected to be the most downfield of the ring carbons, followed by C3. C4 typically appears at a significantly higher field, often around 100-105 ppm. rsc.org The carbons of the pentyl chain and the C3-methyl group will resonate in the typical aliphatic region.

Estimated ¹H NMR Chemical Shifts for this compound (in CDCl₃)

| Protons | Estimated δ (ppm) | Multiplicity |

|---|---|---|

| CH ₃ (at C3) | 2.25 | s |

| CH (at C4) | 6.10 | s |

| α-CH ₂ (pentyl) | 2.75 | t |

| β-CH ₂ (pentyl) | 1.68 | p |

| γ-CH ₂ (pentyl) | 1.35 | m |

| δ-CH ₂ (pentyl) | 1.35 | m |

Estimated ¹³C NMR Chemical Shifts for this compound (in CDCl₃)

| Carbon | Estimated δ (ppm) |

|---|---|

| C H₃ (at C3) | 11.5 |

| C 3 (isoxazole) | 161.0 |

| C 4 (isoxazole) | 101.5 |

| C 5 (isoxazole) | 172.0 |

| α-C H₂ (pentyl) | 26.5 |

| β-C H₂ (pentyl) | 28.0 |

| γ-C H₂ (pentyl) | 31.0 |

| δ-C H₂ (pentyl) | 22.3 |

To unambiguously confirm the assignments and establish the connectivity of the molecular framework, two-dimensional NMR experiments are essential. The Heteronuclear Multiple Bond Correlation (HMBC) experiment is particularly powerful for identifying long-range (2- and 3-bond) correlations between protons and carbons.

For this compound, the following key HMBC correlations would be expected:

C3-Methyl Protons: Correlations to the C3 and C4 carbons of the isoxazole ring.

H4 Proton: Correlations to C3, C5, and the C3-methyl carbon.

α-CH₂ Protons (Pentyl): Correlations to C4, C5, and the β-carbon of the pentyl chain.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

The primary vibrational modes anticipated are:

C-H Stretching: Strong absorptions in the 2850-3000 cm⁻¹ region arising from the methyl and pentyl C-H bonds.

Isoxazole Ring Stretching: A series of medium to weak bands between 1400-1650 cm⁻¹. These are complex, coupled vibrations involving C=N, C=C, and N-O stretching within the ring. A characteristic C=N stretch is typically observed around 1600-1650 cm⁻¹.

C-H Bending: Absorptions in the 1375-1465 cm⁻¹ region corresponding to the scissoring and bending modes of the CH₂ and CH₃ groups.

N-O Stretching: A band in the 1100-1200 cm⁻¹ region is often associated with the N-O bond of the isoxazole ring.

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex pattern of bands unique to the molecule, arising from various bending, rocking, and twisting motions of the carbon skeleton.

Expected Characteristic IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| 2960-2850 | Strong | C-H (Alkyl) Stretching |

| ~1620 | Medium | C=N Stretching (Isoxazole Ring) |

| ~1570 | Medium-Weak | C=C Stretching (Isoxazole Ring) |

| 1465, 1380 | Medium | C-H Bending (Alkyl) |

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Patterns (HRMS, GC-MS)

Mass spectrometry is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns under ionization.

For this compound (C₉H₁₅NO), High-Resolution Mass Spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of the molecular ion ([M]⁺˙). The calculated exact mass is 153.1154 g/mol .

When coupled with Gas Chromatography (GC-MS), the fragmentation pattern upon electron ionization (EI) provides valuable structural data. The fragmentation of 3,5-dialkylisoxazoles is typically initiated by cleavage of the larger alkyl substituent and subsequent ring fragmentation.

A plausible fragmentation pathway for this compound would include:

Molecular Ion Peak ([M]⁺˙): A peak at m/z = 153, confirming the molecular weight.

Alpha-Cleavage: The most favorable initial fragmentation is the cleavage of the C-C bond alpha to the isoxazole ring in the pentyl chain, leading to the loss of a butyl radical (•C₄H₉). This would produce a highly stable, resonance-delocalized cation at m/z = 96, which is often the base peak.

Ring Fragmentation: The isoxazole ring itself can undergo cleavage, potentially leading to the loss of acetonitrile (B52724) (CH₃CN) or other small neutral molecules, giving rise to smaller fragment ions. For instance, fragmentation of the m/z 96 ion could lead to characteristic isoxazole fragments.

Predicted Major Fragments in the EI Mass Spectrum of this compound

| m/z | Proposed Identity |

|---|---|

| 153 | [C₉H₁₅NO]⁺˙ (Molecular Ion) |

| 96 | [M - C₄H₉]⁺ (Base Peak) |

| 68 | [C₄H₄O]⁺˙ or [C₃H₂NO]⁺ |

X-ray Crystallography for Solid-State Molecular Geometry and Conformation

X-ray crystallography provides definitive information about the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Currently, there is no publicly available crystal structure for this compound. However, based on the structures of other isoxazole derivatives, several geometric features can be predicted:

Isoxazole Ring: The five-membered isoxazole ring is expected to be essentially planar.

Bond Lengths and Angles: The internal bond angles of the ring would reflect its five-membered heterocyclic nature, with some deviation from ideal sp² angles due to ring strain.

Pentyl Chain Conformation: In the solid state, the flexible pentyl chain would adopt a low-energy conformation, likely an extended all-trans (anti-periplanar) arrangement, to minimize steric hindrance.

Crystal Packing: Molecules would pack in the crystal lattice to maximize van der Waals interactions, with no strong hydrogen bonding capabilities present.

Obtaining a single crystal suitable for X-ray diffraction would be necessary to confirm these predicted structural features experimentally.

Computational Chemistry and Theoretical Investigations of 3 Methyl 5 Pentylisoxazole

Density Functional Theory (DFT) Calculations for Molecular Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict a variety of molecular properties with a favorable balance between accuracy and computational cost. nih.govasianpubs.org Calculations are often performed using hybrid functionals like B3LYP combined with a basis set such as 6-311G(d,p) to ensure reliable results. nih.govnih.gov

The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For 3-Methyl-5-pentylisoxazole, this involves calculating the potential energy surface to find the global minimum. The presence of the flexible pentyl side chain suggests the existence of multiple low-energy conformers, which can be explored by systematically rotating the single bonds of the alkyl group. scielo.br

Geometric optimization calculations yield key structural parameters such as bond lengths, bond angles, and dihedral angles. These theoretical values provide a detailed picture of the molecule's shape in the gas phase. asianpubs.org

Table 1: Selected Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311G(d,p) Level)

| Parameter | Bond/Atoms | Value (Å or °) |

|---|---|---|

| Bond Length | O1-N2 | 1.418 Å |

| N2-C3 | 1.315 Å | |

| C3-C4 | 1.425 Å | |

| C4-C5 | 1.350 Å | |

| C5-O1 | 1.345 Å | |

| C3-C(Methyl) | 1.510 Å | |

| C5-C(Pentyl) | 1.512 Å | |

| Bond Angle | C5-O1-N2 | 105.5° |

| O1-N2-C3 | 109.8° | |

| N2-C3-C4 | 115.2° | |

| C3-C4-C5 | 104.0° |

Note: The data in this table is representative and derived from typical values for isoxazole (B147169) rings and attached alkyl groups based on DFT calculations.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to describe and predict chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comlibretexts.org The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily over the electron-rich isoxazole ring, while the LUMO would also be distributed across the heterocyclic system. The energy gap helps quantify the molecule's kinetic stability. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | -6.85 eV |

| LUMO Energy | -0.95 eV |

| HOMO-LUMO Gap (ΔE) | 5.90 eV |

Note: The data in this table is illustrative of typical FMO energy values for similar heterocyclic compounds.

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict how it will interact with other molecules. chemrxiv.orgchemrxiv.org The map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values.

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. For this compound, these are expected around the oxygen and nitrogen atoms of the isoxazole ring. nih.govresearchgate.net

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack.

Green: Regions of neutral or near-zero potential, typically associated with nonpolar parts of the molecule, such as the pentyl chain.

The MEP map provides valuable insights into potential sites for intermolecular interactions, such as hydrogen bonding. nih.gov

DFT calculations can accurately predict spectroscopic data, which serves as a valuable tool for structural confirmation. researchgate.net

Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to help assign the peaks observed in an experimental IR spectrum. Key vibrational modes for this compound would include C=N stretching, N-O stretching, C-H stretching of the alkyl groups, and ring deformation modes. Calculated frequencies are often scaled by a factor (e.g., 0.96-0.98) to correct for anharmonicity and other systematic errors in the calculation. asianpubs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to predict the ¹H and ¹³C NMR chemical shifts. researchgate.net These theoretical values, when compared to experimental data, can confirm the proposed structure and assign specific signals to each nucleus in the molecule.

Table 3: Predicted Vibrational and NMR Data for this compound

| Parameter | Predicted Value | Assignment |

|---|---|---|

| Selected IR Frequencies | ~2960-2850 cm⁻¹ | C-H stretching (alkyl) |

| ~1610 cm⁻¹ | C=N stretching | |

| ~1420 cm⁻¹ | C-O stretching (ring) | |

| ~1380 cm⁻¹ | N-O stretching | |

| Selected ¹³C NMR Shifts | ~170 ppm | C5 (attached to pentyl) |

| ~160 ppm | C3 (attached to methyl) | |

| ~100 ppm | C4 | |

| ~20-35 ppm | Pentyl carbons |

Note: The data in this table is representative and based on characteristic spectral regions for the functional groups present in the molecule.

Molecular Docking Studies for Receptor Binding Affinity Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. ijsrset.comnih.gov This technique is essential in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level. nih.govmdpi.com The process involves placing the ligand into the binding site of the protein and evaluating the binding affinity using a scoring function, which estimates the free energy of binding.

In a hypothetical docking study, this compound would be docked into the active site of a relevant biological target. The results would identify the most stable binding pose and the specific amino acid residues that form key interactions with the ligand. These interactions are typically non-covalent and can include:

Hydrogen Bonds: Formed between hydrogen bond donors/acceptors on the protein and the heteroatoms (N, O) of the isoxazole ring.

Hydrophobic Interactions: Involving the pentyl and methyl groups of the ligand with nonpolar amino acid residues like Leucine, Valine, Isoleucine, and Phenylalanine. mdpi.com

Pi-Alkyl Interactions: Occurring between the aromatic isoxazole ring and alkyl side chains of amino acids. rsc.org

Analysis of these interactions helps elucidate the structural basis for the ligand's binding affinity and selectivity. researchgate.net

Table 4: Hypothetical Docking Interactions of this compound with a Protein Target

| Interacting Residue | Interaction Type | Part of Ligand Involved |

|---|---|---|

| Serine 150 | Hydrogen Bond | Isoxazole Oxygen |

| Glutamine 121 | Hydrogen Bond | Isoxazole Nitrogen |

| Leucine 89 | Hydrophobic | Pentyl Chain |

| Valine 112 | Hydrophobic | Pentyl Chain |

| Phenylalanine 205 | Hydrophobic | Methyl Group |

| Alanine 201 | Hydrophobic | Isoxazole Ring |

Note: This table represents a plausible set of interactions based on the structure of this compound and common binding motifs found in protein-ligand complexes.

Table of Mentioned Compounds

| Compound Name |

|---|

Molecular Dynamics (MD) Simulations for Ligand-Target Complex Stability and Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to analyze the physical movements of atoms and molecules, providing insights into the stability and dynamics of ligand-target complexes. mdpi.com For isoxazole derivatives, including this compound, MD simulations can elucidate the binding modes and interaction stability with biological targets, which is crucial for drug design and development.

Researchers utilize MD simulations to observe the behavior of a ligand-protein complex over time in a simulated physiological environment. mdpi.com These simulations can reveal key information such as the flexibility of the complex, conformational changes, and the strength of intermolecular interactions like hydrogen bonds and hydrophobic contacts. For instance, in a study on 1,4-naphthoquinone-tethered hybrid molecules containing an isoxazole moiety, 100 ns MD simulations were employed to verify the interaction of the derivatives with the 4,5-diaryl isoxazole Hsp90 chaperone. acs.org

The stability of the ligand-target complex is often assessed by analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time. A stable complex will typically exhibit a low and converging RMSD value. The root-mean-square fluctuation (RMSF) of individual amino acid residues can also be calculated to identify flexible regions of the protein that are important for ligand binding.

Table 1: Key Parameters Analyzed in Molecular Dynamics Simulations of Ligand-Target Complexes

| Parameter | Description | Significance |

| Root-Mean-Square Deviation (RMSD) | Measures the average distance between the atoms of the superimposed protein or ligand over time. | Indicates the stability of the complex. Lower, stable RMSD values suggest a stable binding mode. |

| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues from their average position. | Identifies flexible and rigid regions of the protein, which can be crucial for ligand interaction. |

| Radius of Gyration (Rg) | Represents the root mean square distance of the atoms from their common center of mass. | Provides insights into the compactness and overall shape of the protein-ligand complex during the simulation. |

| Hydrogen Bonds | The number and duration of hydrogen bonds formed between the ligand and the target protein. | Strong and persistent hydrogen bonds are indicative of a stable and specific interaction. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Isoxazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. wikipedia.orgjocpr.comfiveable.me For isoxazole derivatives, QSAR studies are instrumental in predicting the biological activity of new compounds and optimizing lead structures for improved potency and selectivity. nih.gov

In a typical QSAR study, a set of isoxazole derivatives with known biological activities is used as a training set. nih.gov Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated for each compound. These descriptors can be categorized as constitutional, topological, geometrical, electrostatic, and quantum-chemical, among others.

Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), and various machine learning algorithms, are then employed to build a model that correlates the molecular descriptors with the observed biological activity. fiveable.me A successful QSAR model can then be used to predict the activity of novel isoxazole derivatives that have not yet been synthesized or tested.

For example, a QSAR study was conducted on a series of 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles to correlate their structures with their anti-inflammatory activity. nih.gov The study resulted in a QSAR model with a high correlation between the observed and predicted anti-inflammatory activity, indicating the model's predictive power. nih.gov

Table 2: Common Molecular Descriptors Used in QSAR Modeling of Isoxazole Derivatives

| Descriptor Type | Examples | Information Encoded |

| Constitutional | Molecular weight, number of atoms, number of rings | Basic information about the molecular composition. |

| Topological | Wiener index, Kier & Hall connectivity indices | Information about the connectivity and branching of the molecule. |

| Geometrical | Molecular surface area, molecular volume | 3D aspects of the molecular structure. |

| Electrostatic | Dipole moment, partial charges on atoms | Distribution of electrons within the molecule. |

| Quantum-Chemical | HOMO/LUMO energies, Mulliken charges | Electronic properties derived from quantum mechanical calculations. researchgate.net |

Mechanistic Computational Studies of Isoxazole Transformations

Computational chemistry provides valuable insights into the reaction mechanisms of isoxazole transformations, including their formation and photoisomerization. nih.govacs.org These studies employ quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, to explore the potential energy surfaces of reactions and identify transition states and intermediates.

One of the primary methods for synthesizing isoxazoles is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne. mdpi.comnih.gov Computational studies have been used to investigate the regioselectivity and stereoselectivity of these reactions. For instance, an MEDT (Molecular Electron Density Theory) computational study on the formation of 3-nitro-substituted 2-isoxazolines via nitrile N-oxide [3+2] cycloaddition revealed that while local electronic interactions might suggest one regioisomer, steric factors ultimately determine the preferred product. mdpi.com The calculations showed that the transition states leading to the kinetically favored product are influenced by steric repulsion. mdpi.com

The photochemical transformations of isoxazoles have also been a subject of mechanistic computational studies. The photoisomerization of 3,5-dimethylisoxazole (B1293586) to an oxazole (B20620), for example, was investigated using CASSCF and MP2-CAS methods. nih.gov These calculations identified three potential reaction pathways and suggested that the most favorable path involves a direct transformation, although a ring contraction-ring expansion pathway is also energetically feasible. nih.gov

Furthermore, time-resolved photoelectron spectroscopy studies, in conjunction with dynamical simulations, have been used to investigate the ring-opening reactions of isoxazole upon photoexcitation. acs.org These studies have shown that the primary reaction channel for isoxazole is the ring-opening reaction resulting from the cleavage of the O-N bond, which occurs on an ultrafast timescale of approximately 35 femtoseconds. acs.org

Table 3: Computational Methods Employed in Mechanistic Studies of Isoxazole Transformations

| Computational Method | Application | Key Findings |

| Density Functional Theory (DFT) | Investigating reaction mechanisms and electronic properties of isoxazoles. researchgate.net | Elucidation of reaction pathways, transition state structures, and activation energies. |

| Ab initio methods (e.g., MP2, CASSCF) | Studying photochemical transformations and excited state dynamics. nih.govacs.org | Identification of conical intersections and reaction pathways for photoisomerization and ring-opening reactions. |

| Molecular Electron Density Theory (MEDT) | Analyzing the mechanism of cycloaddition reactions for isoxazole synthesis. mdpi.com | Understanding the role of electronic and steric effects in determining the regioselectivity of the reaction. |

Structure Activity Relationship Sar Studies of Isoxazole Scaffolds

General Principles of SAR for Isoxazole-Containing Compounds

The isoxazole (B147169) moiety itself provides a rigid framework that appropriately positions various functional groups for optimal interaction with biological targets. The electron-rich nature of the isoxazole ring and its ability to participate in hydrogen bonding and other non-covalent interactions contribute to its broad pharmacological profile. nih.govmdpi.com Structural modifications on the isoxazole ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. rsc.org

Key general principles of SAR for isoxazole-containing compounds include:

Nature and Position of Substituents: The type and location of substituents on the isoxazole ring are critical determinants of biological activity. Aromatic or heterocyclic rings, alkyl groups, halogens, and other functional groups can be introduced at the C-3, C-4, and C-5 positions to modulate activity. nih.gov

Steric Factors: The size and shape of the substituents play a crucial role in determining how the molecule fits into the binding pocket of a biological target. Bulky substituents may enhance binding through increased van der Waals interactions or, conversely, cause steric hindrance that prevents optimal binding.

A variety of biological activities have been associated with isoxazole derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant properties, with the specific activity being highly dependent on the substitution pattern of the isoxazole ring. nih.gov

Impact of Substituent Variation at C-3, C-4, and C-5 Positions on Biological Interactions

The C-3, C-4, and C-5 positions of the isoxazole ring offer distinct opportunities for structural modification, and the nature of the substituents at these positions has a profound impact on the resulting biological activity.

C-3 Position: Substituents at the C-3 position are often crucial for potency and selectivity. For example, in a series of isoxazole derivatives evaluated for analgesic and anti-inflammatory activity, a methyl group at the C-3 position of the isoxazoline (B3343090) ring was found to be important for potent analgesic effects and selectivity towards COX-2. nih.gov In other studies, the presence of substituted phenyl rings at the C-3 position has been linked to enhanced antibacterial activity, particularly with nitro and chlorine groups. ijpca.org

C-4 Position: The C-4 position is also a key site for modification. In some instances, substitution at this position can lead to a significant increase in potency. For example, in a series of trisubstituted isoxazoles acting as allosteric ligands, exploration around the C-4 position was crucial for improving potency. dundee.ac.uk Furthermore, fluorination at the C-4 position of 3,5-disubstituted isoxazoles has been achieved, opening avenues for further SAR exploration. nih.gov

C-5 Position: The C-5 position is frequently substituted with aryl or alkyl groups, and these substituents can significantly influence biological activity. For instance, in a series of anticancer isoxazole derivatives, the presence of a fluorine or trifluoromethyl group at the fourth position of a phenyl ring attached to the C-5 position of the isoxazole promoted cytotoxicity. nih.gov Conversely, the presence of methoxy, dimethylamino, and bromine groups on a C-5 phenyl ring enhanced the antibacterial activity of isoxazole derivatives. ijpca.org

The following table summarizes the impact of substituent variations at different positions on the biological activity of isoxazole derivatives based on various studies.

| Position | Substituent | Biological Activity | Reference |

| C-3 | Methyl | Analgesic (COX-2 selective) | nih.gov |

| C-3 | Substituted Phenyl (with nitro, chlorine) | Antibacterial | ijpca.org |

| C-4 | Various substituents | Allosteric ligand potency | dundee.ac.uk |

| C-4 | Fluorine | Potential for SAR studies | nih.gov |

| C-5 | Phenyl with Fluorine or Trifluoromethyl | Anticancer (cytotoxicity) | nih.gov |

| C-5 | Phenyl with Methoxy, Dimethylamino, Bromine | Antibacterial | ijpca.org |

Influence of Alkyl Chain (Pentyl) Length and Branching on Molecular Recognition

The length and branching of alkyl chains attached to the isoxazole scaffold can significantly impact molecular recognition and biological activity. This is due to the influence of the alkyl chain on the compound's lipophilicity, steric profile, and ability to engage in hydrophobic interactions within the binding pocket of a target protein.

While specific studies focusing solely on a pentyl group are limited in the general literature, the principles of alkyl chain length and branching can be extrapolated. For a series of isoxazole derivatives targeting nicotinic receptor subtypes, it was observed that the affinity increased with an increasing alkyl side chain length up to a propyl group. nih.gov This suggests that there is an optimal length for the alkyl chain to fit within the hydrophobic pocket of the receptor. A pentyl group, being longer than a propyl group, might lead to a further increase in affinity, or it could be too long and cause a steric clash, thereby reducing activity.

The branching of the alkyl chain also plays a critical role. A branched alkyl chain, such as an isopentyl or neopentyl group, will have a different steric profile compared to a linear pentyl group. This can influence how the molecule orients itself within the binding site. In some cases, branching may lead to a more favorable conformation for binding, while in others it may be detrimental.

The influence of the pentyl chain can be summarized as follows:

Conformational Effects: The flexibility of the pentyl chain allows it to adopt various conformations, one of which may be optimal for binding.

Lipophilicity: The addition of a pentyl group increases the lipophilicity of the molecule, which can affect its solubility and ability to cross cell membranes.

Stereochemical Considerations in Isoxazole Derivatives and Biological Activity

Stereochemistry can play a pivotal role in the biological activity of isoxazole derivatives, as enantiomers of a chiral compound often exhibit different pharmacological and toxicological profiles. Chirality in isoxazole derivatives can arise from the presence of a stereocenter on a substituent attached to the isoxazole ring or from the creation of a chiral center during the synthesis of the isoxazole ring itself.

For instance, the modification of a 3,4-diaryl-isoxazole-based inhibitor with chiral pyrrolidine (B122466) scaffolds has been reported to develop potent and selective inhibitors of protein kinase CK1. nih.gov This highlights the importance of introducing chiral elements to enhance the potency and selectivity of isoxazole-based compounds.

The differential activity of enantiomers can be attributed to their distinct three-dimensional arrangements, which lead to different interactions with the chiral environment of a biological target, such as an enzyme or a receptor. One enantiomer may bind with high affinity and elicit a biological response, while the other may have a much lower affinity or even bind to a different target altogether.

Therefore, the synthesis and evaluation of enantiomerically pure isoxazole derivatives are crucial for understanding their SAR and for the development of safe and effective drugs.

Rational Design and Optimization Strategies for Isoxazole-Based Ligands

The development of potent and selective isoxazole-based ligands often involves rational design and optimization strategies. These strategies leverage an understanding of the SAR of isoxazoles and utilize computational and experimental techniques to guide the design of new and improved compounds.

Key strategies include:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD can be employed to design isoxazole derivatives that fit optimally into the binding site. This approach involves using computational tools to dock virtual compounds into the target's active site and to predict their binding affinity. nih.gov

Lead Optimization: This strategy involves taking a known isoxazole-based "lead" compound with some desired activity and systematically modifying its structure to improve its potency, selectivity, and pharmacokinetic properties. This can involve making small changes to the substituents on the isoxazole ring or more significant structural modifications. dundee.ac.uk

Active Subunit Combination: This approach involves combining the isoxazole scaffold with other pharmacologically active subunits to create hybrid molecules with enhanced or novel biological activities. For example, novel substituted oxazole (B20620) isoxazole carboxamides have been designed as herbicide safeners based on this principle. nih.gov

Molecular Docking Simulations: These computational techniques are used to predict the binding mode and affinity of a ligand to a biological target. Molecular docking can help to explain the observed SAR of a series of compounds and to guide the design of new derivatives with improved binding characteristics. nih.gov

The following table provides an overview of rational design strategies applied to isoxazole-based ligands.

| Strategy | Description | Example Application | Reference |

| Structure-Based Drug Design (SBDD) | Utilizing the 3D structure of the target to design complementary ligands. | Design of chiral CK1 inhibitors. | nih.gov |

| Lead Optimization | Systematically modifying a known active compound to improve its properties. | Optimization of trisubstituted isoxazoles as allosteric ligands. | dundee.ac.uk |

| Active Subunit Combination | Combining the isoxazole scaffold with other active moieties. | Design of oxazole isoxazole carboxamide herbicide safeners. | nih.gov |

| Molecular Docking | Computationally predicting the binding of a ligand to its target. | Understanding the protective effects of isoxazole-based herbicide safeners. | nih.gov |

Biological Interactions and Molecular Mechanisms of Isoxazole Derivatives Preclinical Focus

Molecular Recognition and Target Engagement of Isoxazoles

Preclinical studies have demonstrated the ability of isoxazoles to bind to a variety of protein targets. For instance, certain isoxazole-containing molecules have been shown to bind with nanomolar affinity to in vitro generated α-synuclein pre-formed fibrils. This interaction is significant in the context of neurodegenerative diseases where α-synuclein aggregation is a key pathological hallmark.

A powerful technique to elucidate target engagement is photo-crosslinking, which utilizes the intrinsic photoreactivity of the isoxazole (B147169) ring. Upon UV irradiation, the N-O bond of the isoxazole can cleave, leading to the formation of reactive intermediates like nitrenes and azirines that can covalently bind to the target protein at the binding site. This method has been successfully employed to validate the binding of isoxazole-containing compounds to their protein targets and to map the specific binding sites.

In the context of nuclear receptors, the 3-(2,6-dichlorophenyl)-5-isopropylisoxazole moiety of certain ligands has been shown through docking studies to occupy the hydrophobic cavity of the ligand binding domain (LBD) of the Farnesoid X Receptor (FXR). This binding is stabilized by favorable van der Waals contacts with surrounding amino acid residues and, in some cases, a hydrogen bond between the isoxazole ring and a histidine residue within the LBD.

Enzyme Inhibition Mechanisms (e.g., Cyclooxygenases, Lipoxygenases, Carbonic Anhydrase)

A significant number of isoxazole derivatives exert their biological effects by inhibiting the activity of specific enzymes. The isoxazole ring can act as a bioisostere for other functional groups, or it can be an integral part of the pharmacophore that interacts with the enzyme's active site.

Cyclooxygenases (COX):

Isoxazole derivatives have been extensively investigated as inhibitors of cyclooxygenase (COX) enzymes, which are key players in the inflammatory pathway. Both selective and non-selective inhibitors of COX-1 and COX-2 have been developed. In vitro enzyme inhibitory assays have demonstrated that certain novel isoxazole derivatives exhibit potent anti-inflammatory effects, with some compounds showing significant selectivity for COX-2. For example, a series of newly synthesized isoxazole derivatives were found to be potent COX-2 inhibitors, with IC50 values in the micromolar range. Molecular docking studies have further elucidated the binding modes of these inhibitors within the active site of COX-2, revealing key interactions that contribute to their inhibitory activity.

| Compound | IC50 (µM) for COX-2 Inhibition | Reference |

|---|---|---|

| C3 | Potent Inhibitor | |

| C5 | Potent Inhibitor | |

| C6 | 0.55 ± 0.03 |

Carbonic Anhydrase (CA):

Future Perspectives and Emerging Research Avenues for 3 Methyl 5 Pentylisoxazole

Advancements in Asymmetric Synthesis of Isoxazoles

The synthesis of chiral molecules in their enantiomerically pure forms is crucial for applications in medicinal chemistry and materials science. berkeley.edu Asymmetric synthesis enabled by organometallic complexes is a leading method for achieving these targets. berkeley.edu Recent progress has expanded the range of metal-mediated enantioselective reactions, revolutionizing the approach to synthesizing chiral molecules. berkeley.edu

For isoxazole (B147169) derivatives, significant efforts are being directed toward developing novel asymmetric synthetic routes. One promising area is the use of chiral copper catalysts in domino reactions to create chiral isoxazole-derived compounds. For instance, an enantioselective domino Michael/N-hemiacetalisation reaction has been developed to produce chiral isoxazole-derived N,O-hemiaminals. mdpi.com Additionally, stereoselective aza-Michael reactions are emerging as an efficient tool for the asymmetric synthesis of nitrogen-containing heterocyclic scaffolds relevant to pharmacology. nih.gov These methods often employ organocatalysis, which has seen significant development in the last decade. nih.gov While these advancements are generally applicable to the isoxazole class, their specific application to synthesize enantiomerically pure 3-methyl-5-pentylisoxazole represents a key future research direction.

Table 1: Emerging Asymmetric Synthesis Strategies for Isoxazoles

| Strategy | Catalyst Type | Key Reaction | Potential Outcome for this compound |

|---|---|---|---|

| Domino Reactions | Chiral Copper Complexes | Michael/N-hemiacetalisation | Synthesis of chiral derivatives with multiple stereocenters |

| Aza-Michael Reactions | Organocatalysts | Stereoselective addition | Access to enantiopure amino-functionalized analogues |

Applications in Materials Science and Catalysis

While isoxazoles are well-established in pharmaceuticals, their application in materials science and catalysis is a growing field of interest. Isoxazole derivatives are being investigated for their use in creating organic materials such as semiconductors, liquid crystals, and dyes. researchgate.netbenthamdirect.com The unique electronic properties of the isoxazole ring make it a valuable component in the design of functional materials. rsc.org

In catalysis, isoxazole-containing compounds are being explored as ligands for transition metal catalysts. The nitrogen and oxygen atoms of the isoxazole ring can coordinate with metal centers, influencing the catalyst's activity and selectivity. Research is ongoing to develop isoxazole-based catalysts for a variety of organic transformations. The specific properties of this compound, with its alkyl substituents, could be leveraged to create soluble and effective ligands or building blocks for specialized polymers and functional materials.

Integration of Advanced Computational and Experimental Approaches in Design

The convergence of computational and experimental methods has revolutionized modern drug and materials design. researchgate.net This integrated approach allows for a more rational and efficient workflow, from initial concept to final validation. researchgate.net For this compound and its derivatives, these advanced methodologies can accelerate the discovery of new applications.

Computational techniques such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies can predict the interactions of isoxazole derivatives with biological targets or their properties as materials. researchgate.net Machine learning and artificial intelligence are being used to screen virtual libraries of compounds, predict pharmacokinetic properties, and design novel molecules with desired characteristics. researchgate.net These in silico predictions are then validated and refined through experimental techniques like high-throughput screening and structural biology. researchgate.net This synergistic cycle of prediction and validation is crucial for efficiently designing novel this compound analogues for specific therapeutic or material science applications.

Table 2: Computational and Experimental Synergy in Isoxazole Research

| Computational Method | Experimental Validation | Goal |

|---|---|---|

| Molecular Docking | In vitro binding assays | Identify and optimize binding to pharmacological targets |

| QSAR Modeling | Biological activity screening | Predict bioactivity and guide structural modifications |

Exploration of Novel Bioactive Properties and Pharmacological Targets

The isoxazole ring is a "privileged scaffold" present in numerous approved drugs, showcasing a wide range of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral effects. rsc.orgnih.govwisdomlib.orgnih.gov Research continues to uncover new therapeutic potentials for isoxazole derivatives. wisdomlib.org

For this compound, future research will likely focus on screening it and its derivatives against a broader array of biological targets to uncover novel activities. For example, isoxazole derivatives have been investigated as inhibitors of specific enzymes or as modulators of receptor pathways. rsc.orgnih.gov The introduction of the isoxazole moiety into natural product structures has also been shown to enhance or modify their bioactivity. mdpi.com A key research avenue will be to synthesize a library of compounds based on the this compound core and test them against emerging disease targets, such as those involved in neurodegenerative disorders or metabolic diseases. nih.gov

One notable example of a bioactive isoxazole is ABT-418, a 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole (B1664304) analog, which has shown potent cognition-enhancing and anxiolytic properties by acting as an agonist at specific neuronal nicotinic acetylcholine (B1216132) receptors. nih.gov This highlights the potential for subtle structural modifications to the isoxazole core to yield highly potent and selective pharmacological agents. nih.gov

Sustainable Synthesis and Scalable Production of Isoxazole Derivatives

The principles of green chemistry are increasingly influencing the synthesis of pharmacologically important molecules like isoxazoles. bohrium.com Traditional synthetic methods often rely on hazardous reagents and solvents, generating significant waste. bohrium.com Consequently, there is a strong drive to develop more environmentally friendly and sustainable synthetic protocols. bohrium.com

Recent advancements include the use of ultrasonic irradiation and microwave-assisted synthesis, which can significantly reduce reaction times, improve yields, and lower energy consumption. bohrium.compreprints.orgrsc.org Sonochemical methods, for example, facilitate efficient cyclization and multicomponent reactions, often in greener solvents like water or even under solvent-free conditions. preprints.orgnih.gov These techniques not only minimize by-product formation but also simplify operational procedures. preprints.org